molecular formula C11H15N3O4S B1583086 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine CAS No. 223785-97-5

1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine

Cat. No. B1583086
M. Wt: 285.32 g/mol
InChI Key: WXLNVAHDEMUAMA-UHFFFAOYSA-N
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Description

1-Methyl-4-nitrobenzene, also known as p-Nitrotoluene, is a chemical compound with the formula C7H7NO2 . It has a molecular weight of 137.1360 .


Molecular Structure Analysis

The structure of 1-Methyl-4-nitrobenzene is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

1-Methyl-4-nitrobenzene has a molecular weight of 137.1360 . Its boiling point is 231.5±9.0 °C at 760 mmHg, and it has a vapour pressure of 0.1±0.4 mmHg at 25°C .

Scientific Research Applications

Antibacterial and Antifungal Applications

Piperazine derivatives have shown significant promise as antibacterial and antifungal agents. For example, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized and shown potent bacterial biofilm and MurB enzyme inhibition activities, suggesting their potential in combating bacterial infections and resistance (Ahmed E. M. Mekky, S. Sanad, 2020). Similarly, piperazine derivatives have been synthesized and evaluated for their antibacterial activities, indicating their usefulness in developing new antimicrobial agents (S. Shroff et al., 2022).

Cancer Research

In the realm of cancer research, piperazine derivatives have been explored for their potential in inhibiting cancer cell proliferation. A study on 1-benzhydryl-sulfonyl-piperazine derivatives found significant inhibitory activity against MDA-MB-231 human breast cancer cell proliferation, highlighting the potential of such compounds in cancer therapy (C. Ananda Kumar et al., 2007).

Neurological Disorders

Piperazine derivatives have also been investigated for their applications in treating neurological disorders. For instance, analogues of the σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine have been synthesized with reduced lipophilicity for potential use as positron emission tomography radiotracers, indicating their relevance in neuroimaging and potentially in the treatment of neurological diseases (C. Abate et al., 2011).

Enzyme Inhibition

The inhibition of enzymes, such as human carbonic anhydrases, is another area where piperazine derivatives have shown efficacy. Novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties have been developed as potent inhibitors of carbonic anhydrase IX, an enzyme associated with cancer, suggesting the therapeutic potential of piperazine derivatives in cancer treatment (Nabih Lolak et al., 2019).

Molecular Imaging

Piperazine derivatives have also found applications in molecular imaging. The development of mitochondria-targeted fluorescent probes based on piperazine derivatives for imaging hydrogen sulfide in living systems demonstrates their utility in biological research and diagnostics (Y. L. Pak et al., 2016).

properties

IUPAC Name

1-methyl-4-(4-nitrophenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4S/c1-12-6-8-13(9-7-12)19(17,18)11-4-2-10(3-5-11)14(15)16/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLNVAHDEMUAMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355312
Record name 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644856
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine

CAS RN

223785-97-5
Record name 1-Methyl-4-[(4-nitrophenyl)sulfonyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=223785-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 223785-97-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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